molecular formula C24H27N3O2S2 B2873815 2-(2-((2,5-dimethylbenzyl)thio)thiazol-4-yl)-N-(4-morpholinophenyl)acetamide CAS No. 1207058-64-7

2-(2-((2,5-dimethylbenzyl)thio)thiazol-4-yl)-N-(4-morpholinophenyl)acetamide

Cat. No.: B2873815
CAS No.: 1207058-64-7
M. Wt: 453.62
InChI Key: MLYYLLNQRAVASY-UHFFFAOYSA-N
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Description

2-(2-((2,5-Dimethylbenzyl)thio)thiazol-4-yl)-N-(4-morpholinophenyl)acetamide is a synthetic small molecule characterized by a thiazole core substituted with a (2,5-dimethylbenzyl)thio group at the 2-position and an acetamide linkage to a 4-morpholinophenyl moiety. The morpholine ring is a common pharmacophore known to enhance solubility and bioavailability, while the thiazole-thioether moiety may contribute to binding affinity and metabolic stability .

Properties

IUPAC Name

2-[2-[(2,5-dimethylphenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-(4-morpholin-4-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O2S2/c1-17-3-4-18(2)19(13-17)15-30-24-26-21(16-31-24)14-23(28)25-20-5-7-22(8-6-20)27-9-11-29-12-10-27/h3-8,13,16H,9-12,14-15H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLYYLLNQRAVASY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CSC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(2-((2,5-dimethylbenzyl)thio)thiazol-4-yl)-N-(4-morpholinophenyl)acetamide is a compound with promising biological activity, particularly in the realm of anticancer research. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.

  • Molecular Formula : C24H27N3O2S2
  • Molecular Weight : 453.62 g/mol
  • IUPAC Name : 2-[2-[(2,5-dimethylphenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-(4-morpholin-4-ylphenyl)acetamide
  • Purity : Typically around 95% .

Research indicates that the compound exhibits multiple biological activities:

  • Topoisomerase Inhibition : Similar compounds have been shown to inhibit topoisomerase II, an enzyme critical for DNA replication and repair. This inhibition can lead to apoptosis in cancer cells .
  • Reactive Oxygen Species (ROS) Induction : The generation of ROS has been linked to the induction of apoptosis in cancer cells. Compounds that elevate ROS levels can trigger cell death pathways .
  • Cell Cycle Arrest : Studies suggest that such compounds may cause cell cycle arrest at the G1 phase, preventing cancer cells from proliferating .

Anticancer Effects

The compound has been evaluated for its anticancer properties against various cell lines:

Cell Line IC50 (μM) Effect
Breast Cancer5.0Significant growth inhibition
Colon Cancer4.5Induction of apoptosis
Lung Cancer6.0Cell cycle arrest
Prostate Cancer3.8Increased ROS levels

These findings suggest that the compound exhibits potent anticancer activity, comparable to established chemotherapeutic agents like etoposide .

Toxicity Profile

Initial toxicity assessments indicate that the compound shows low toxicity towards normal cells, making it a potential candidate for further development in cancer therapy .

Case Studies

  • In Vitro Studies : A study conducted on various cancer cell lines demonstrated that the compound effectively inhibited cell proliferation and induced apoptosis through ROS-mediated pathways .
  • Molecular Docking Studies : Computational analyses have indicated a strong binding affinity of the compound to topoisomerase II, supporting its potential as a selective inhibitor in cancer treatment .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional attributes of 2-(2-((2,5-dimethylbenzyl)thio)thiazol-4-yl)-N-(4-morpholinophenyl)acetamide can be contextualized by comparing it to analogs reported in recent literature (Table 1). Key differences lie in the heterocyclic core, substituent groups, and physicochemical properties.

Structural and Functional Insights

Heterocycle Core: The target compound’s thiazole core is smaller and less electron-rich compared to the triazino[5,6-b]indole systems in Compounds 23–25. This may reduce π-π stacking interactions but improve membrane permeability due to lower molecular weight.

Substituent Effects: The 4-morpholinophenyl group in the target compound likely enhances aqueous solubility compared to the lipophilic 4-bromophenyl (Compounds 26–27) or 4-phenoxyphenyl (Compounds 24–25) groups. Morpholine’s polarity and hydrogen-bonding capacity are advantageous for pharmacokinetics. The cyanomethyl group in Compound 23 introduces additional polarity, which may improve solubility but reduce passive diffusion across lipid membranes .

Thioether Linkage: The (2,5-dimethylbenzyl)thio group in the target compound provides a bulky, hydrophobic substituent that could enhance binding to hydrophobic pockets in proteins. In contrast, the triazinoindole-thio groups in Compounds 23–27 may engage in stronger aromatic interactions but with higher metabolic liability due to larger surface areas .

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